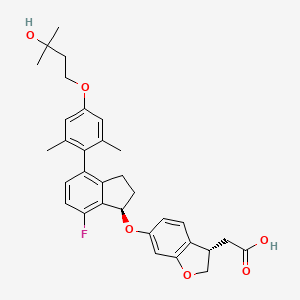

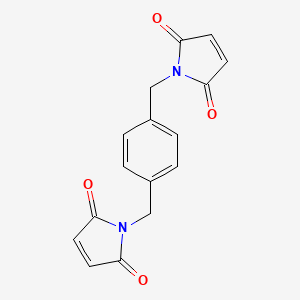

![molecular formula C25H24ClFN6O6S B10821743 3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B10821743.png)

3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TMX-2164 is a covalent inhibitor specifically designed to target B-cell lymphoma 6 (BCL6), a transcriptional repressor frequently deregulated in lymphoid malignancies . The compound is characterized by its ability to covalently react with the hydroxyl group of Tyrosine 58 located in the lateral groove of BCL6 . This interaction leads to sustained target engagement and antiproliferative activity in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The key steps include:

Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the sulfonyl fluoride group: This is achieved through a sulfonylation reaction using sulfonyl fluoride reagents.

Final assembly: The final product is obtained by coupling the quinoline core with the sulfonyl fluoride group under specific reaction conditions.

Industrial Production Methods

Industrial production of TMX-2164 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Reaction temperature and time: These parameters are optimized to maximize yield.

Purification methods: Techniques such as crystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

TMX-2164 undergoes several types of chemical reactions, including:

Covalent bonding: The compound forms a covalent bond with the hydroxyl group of Tyrosine 58 in BCL6.

Substitution reactions: The sulfonyl fluoride group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Sulfonyl fluoride reagents:

Cyclization agents: Used in the formation of the quinoline core.

Major Products Formed

The major product formed from the reaction of TMX-2164 with BCL6 is a covalent complex where the sulfonyl fluoride group is covalently bonded to the hydroxyl group of Tyrosine 58 .

Scientific Research Applications

TMX-2164 has several scientific research applications, including:

Cancer research: It is used to study the role of BCL6 in lymphoid malignancies and to develop targeted therapies.

Drug development: TMX-2164 serves as a lead compound for the development of new BCL6 inhibitors.

Biological studies: The compound is used to investigate the biological pathways involving BCL6 and its interactions with other proteins.

Mechanism of Action

TMX-2164 exerts its effects by covalently binding to the hydroxyl group of Tyrosine 58 in the lateral groove of BCL6 . This binding disrupts the protein-protein interactions involving BCL6, leading to inhibition of its transcriptional repressor activity . The molecular target of TMX-2164 is BCL6, and the pathway involved includes the disruption of BCL6-mediated transcriptional repression .

Comparison with Similar Compounds

Similar Compounds

TMX-2163: A reversible inhibitor of BCL6 with lower inhibitory activity compared to TMX-2164.

TMX-2165: Another covalent inhibitor targeting BCL6 but with different functional groups.

Uniqueness of TMX-2164

TMX-2164 is unique due to its covalent binding mechanism, which leads to sustained target engagement and higher inhibitory activity compared to reversible inhibitors . The presence of the sulfonyl fluoride group allows for specific and irreversible binding to the hydroxyl group of Tyrosine 58 in BCL6 .

Properties

Molecular Formula |

C25H24ClFN6O6S |

|---|---|

Molecular Weight |

591.0 g/mol |

IUPAC Name |

3-[[[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]amino]methyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C25H24ClFN6O6S/c1-28-21(34)13-39-20-9-15-8-16(10-19(38-3)22(15)33(2)24(20)35)31-23-18(26)12-30-25(32-23)29-11-14-5-4-6-17(7-14)40(27,36)37/h4-10,12H,11,13H2,1-3H3,(H,28,34)(H2,29,30,31,32) |

InChI Key |

VNVCMPVIJOIVJD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)NCC4=CC(=CC=C4)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

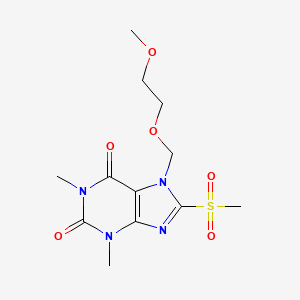

![9-Chloro-5,11-dihydro-5-propyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B10821675.png)

![N-[1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide](/img/structure/B10821680.png)

![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821683.png)

![N-[(2S)-1-[(4-cyano-1-propylpiperidin-4-yl)amino]-4,4-dimethyl-1-oxopentan-2-yl]morpholine-4-carboxamide](/img/structure/B10821694.png)

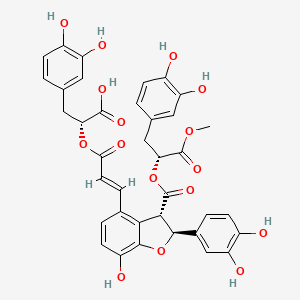

![2-[(4R,5S,7R,8R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821710.png)

![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B10821721.png)

![(2R)-3-(3,4-Dihydroxyphenyl)-2-[(E)-3-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B10821727.png)

![1-[1-[3-(Aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide](/img/structure/B10821739.png)